molecular formula C10H5BrF3NO B2578648 2-(4-Bromo-2-fluorophenyl)-4-(difluoromethyl)-1,3-oxazole CAS No. 2248282-20-2

2-(4-Bromo-2-fluorophenyl)-4-(difluoromethyl)-1,3-oxazole

Cat. No.: B2578648
CAS No.: 2248282-20-2
M. Wt: 292.055
InChI Key: DYDQEQZRYIUFAI-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)-4-(difluoromethyl)-1,3-oxazole is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-4-(difluoromethyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-5-1-2-6(7(12)3-5)10-15-8(4-16-10)9(13)14/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDQEQZRYIUFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=NC(=CO2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)-4-(difluoromethyl)-1,3-oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Ring: The phenyl ring is brominated and fluorinated using appropriate reagents such as bromine and fluorine sources under controlled conditions.

    Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or a nitrile, under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents like difluoromethyl halides or difluoromethyl sulfonates in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)-4-(difluoromethyl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization and Ring-Opening: The oxazole ring can participate in cyclization or ring-opening reactions, leading to the formation of new ring structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as organolithium compounds, Grignard reagents, or halogenating agents can be used under anhydrous conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

    Cyclization and Ring-Opening: Acidic or basic catalysts, along with appropriate solvents, are used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)-4-(difluoromethyl)-1,3-oxazole has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-4-(difluoromethyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-fluorophenyl)-4-(difluoromethyl)-1,3-oxazole
  • 2-(4-Bromo-2-chlorophenyl)-4-(difluoromethyl)-1,3-oxazole
  • 2-(4-Bromo-2-fluorophenyl)-4-(trifluoromethyl)-1,3-oxazole

Uniqueness

2-(4-Bromo-2-fluorophenyl)-4-(difluoromethyl)-1,3-oxazole stands out due to its specific combination of bromine, fluorine, and difluoromethyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for studying specific reactions and developing new applications.

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